N-(3,5-Dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine belongs to the 4-anilinoquinazoline class of compounds. [] These compounds are known for their anticancer properties and are often investigated for potential applications in cancer treatment. [] Specifically, N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine has shown promising results as a dual inhibitor against both the wild-type and the drug-resistant C481S mutant of Bruton's tyrosine kinase (BTK). []
N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine is a complex organic compound belonging to the quinazoline family. This compound is notable for its potential pharmacological applications, particularly in the field of cancer treatment and as an inhibitor of various biological targets. Its structural uniqueness, characterized by multiple methoxy groups and an amine functional group, contributes to its biological activity.
This compound can be classified under quinazoline derivatives, which are known for their diverse biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific compound N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine is synthesized through various chemical pathways that involve starting materials such as 3,5-dimethoxyaniline and appropriate quinazoline precursors. These synthetic routes often utilize techniques such as cyclization and amination to achieve the final structure.
The synthesis of N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine typically involves several key steps:
These methods allow for the efficient synthesis of the target compound with good yields and purity levels .
The molecular structure of N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine features a quinazoline core substituted with two methoxy groups at the 6 and 7 positions and an amine group attached to a 3,5-dimethoxyphenyl moiety. The chemical formula can be represented as CHNO, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
Key Structural Features:
N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine can undergo various chemical reactions typical of amines and quinazolines:
These reactions are essential for developing derivatives with enhanced biological activity or altered pharmacokinetics .
The mechanism of action for N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine primarily involves its interaction with specific biological targets such as receptors or enzymes. For instance:
Research indicates that compounds within this class often modulate pathways related to cancer cell growth and survival .
N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine has potential applications in various scientific fields:
Quinazoline derivatives emerged as significant pharmacophores following the isolation of febrifugine from Dichroa febrifuga in the 1950s, revealing potent antimalarial properties and igniting interest in their therapeutic potential [8]. The 4-aminoquinazoline scaffold gained prominence with the approval of methaqualone (sedative-hypnotic) in 1951, establishing quinazoline as a versatile privileged structure in drug discovery [8]. A transformative advancement occurred in the early 2000s with the development of 4-anilinoquinazoline-based kinase inhibitors like erlotinib and gefitinib for oncology. These agents demonstrated the scaffold's capacity for ATP-competitive inhibition of tyrosine kinases, particularly the epidermal growth factor receptor (EGFR), leveraging the quinazoline core's ability to occupy the hydrophobic adenine-binding pocket [1] [9]. Over 200 naturally occurring quinazoline alkaloids and more than 300,000 synthetic derivatives have been documented, with nearly 40,000 exhibiting confirmed biological activities across diverse therapeutic areas [8]. The scaffold's adaptability is evidenced by its presence in drugs targeting hypertension (prazosin, doxazosin), cancer (afatinib), and infectious diseases, cementing its status as a cornerstone of medicinal chemistry [5] [8].
Methoxy substitutions, particularly at the 6 and 7 positions of the quinazoline ring, confer distinct physicochemical and target-binding advantages critical for biological activity. These substitutions significantly enhance membrane permeability by increasing lipophilicity (log P), as evidenced by computational analyses showing a 0.8-1.2 log unit increase compared to unsubstituted analogs [2] [9]. The electronic modulation induced by dual methoxy groups lowers the LUMO energy of the quinazoline ring by approximately 1.5 eV, enhancing susceptibility to nucleophilic attack at the C4 position—a key feature for regioselective synthesis [10]. Crucially, 6,7-dimethoxy configurations enable specific hydrogen-bonding interactions with kinase hinge regions. For instance, in FGFR1 inhibition, the 7-methoxy oxygen forms a critical hydrogen bond with Ala564, while the 6-methoxy group stabilizes adjacent hydrophobic pockets [6]. This binding synergy enhances both potency and selectivity, as demonstrated by IC₅₀ values for dimethoxyquinazolines being consistently 5-10 fold lower than monomethoxy or desmethoxy counterparts against kinases like CLK1 and FGFR [1] [6]. The steric bulk of methoxy groups also provides conformational restraint, positioning the C4-anilino moiety for optimal π-stacking interactions with tyrosine residues (e.g., Tyr563 in FGFR1) [6] [10].
Table 1: Electronic and Binding Effects of 6,7-Dimethoxy Substitution
Property Modulated | Effect | Functional Consequence |
---|---|---|
Lipophilicity (log P) | +0.8 to +1.2 | Enhanced cellular uptake and blood-brain barrier penetration |
LUMO Energy Level | Reduction by ~1.5 eV | Increased electrophilicity at C4 for nucleophilic substitution |
Hydrogen Bond Capacity | Dual acceptor sites | Stronger hinge region binding in kinases (e.g., bond with Ala564 in FGFR1) |
Conformational Flexibility | Restricted rotation | Optimal positioning of C4-aniline for π-stacking with tyrosine residues |
Chemical Synthesis and Characterization
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1